molecular formula C8H10BrNOS B13070929 3-((5-Bromothiophen-2-yl)methoxy)azetidine

3-((5-Bromothiophen-2-yl)methoxy)azetidine

Cat. No.: B13070929
M. Wt: 248.14 g/mol
InChI Key: YUWBYOJIGGGYFJ-UHFFFAOYSA-N
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Description

3-[(5-Bromothiophen-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . This compound features a brominated thiophene ring attached to an azetidine moiety via a methoxy linker. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with azetidine in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromothiophen-2-yl)methoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(5-Bromothiophen-2-yl)methoxy]azetidine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5-bromothiophen-2-yl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the azetidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromothiophen-2-yl)methoxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

3-[(5-bromothiophen-2-yl)methoxy]azetidine

InChI

InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2

InChI Key

YUWBYOJIGGGYFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=C(S2)Br

Origin of Product

United States

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